molecular formula C11H11ClN2S B1602798 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- CAS No. 864068-99-5

4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl-

Cat. No.: B1602798
CAS No.: 864068-99-5
M. Wt: 238.74 g/mol
InChI Key: YHQACXKNKUPSSA-UHFFFAOYSA-N
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Description

4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the thiazole ring, making it a unique and potentially bioactive molecule .

Scientific Research Applications

4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- has several scientific research applications:

Preparation Methods

The synthesis of 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s aromaticity allows it to participate in π-π interactions, while the 3-chlorophenyl group enhances its binding affinity through hydrophobic interactions. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar compounds to 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- include:

Compared to these compounds, 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- is unique due to its specific substitution pattern and potential bioactivity, making it a valuable molecule for further research and development .

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-13-6-10-7-15-11(14-10)8-3-2-4-9(12)5-8/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQACXKNKUPSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC(=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594554
Record name 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-99-5
Record name 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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